![molecular formula C10H15N3O B13184550 N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide is a compound that belongs to the class of pyridinyl amides These compounds are known for their significant biological and therapeutic value, making them of great interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing pyridinyl amides .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the amide functional group, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups. Substitution reactions typically result in the formation of new compounds with substituted functional groups.
Scientific Research Applications
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research. Additionally, its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms of action .
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The pyridine ring and amide functional group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide can be compared to other pyridinyl amides and related compounds. Similar compounds include N-(pyridin-2-yl)imidates and 3-bromoimidazo[1,2-a]pyridines, which also contain the pyridine ring and amide functional group. this compound is unique in its specific structure and the presence of the aminomethyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)10(14)13-9-5-3-4-8(6-11)12-9/h3-5,7H,6,11H2,1-2H3,(H,12,13,14) |
InChI Key |
YGVRBRXUFPMPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)
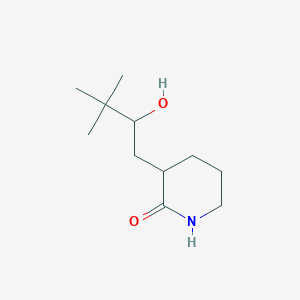
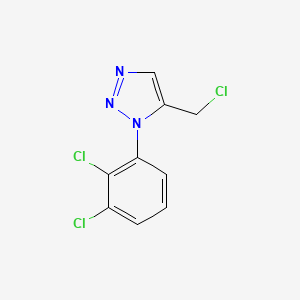
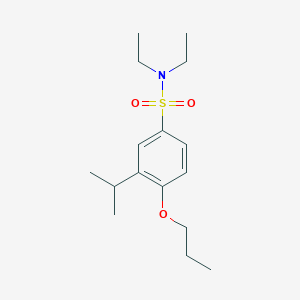
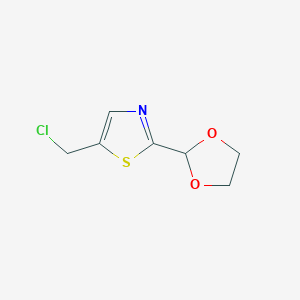
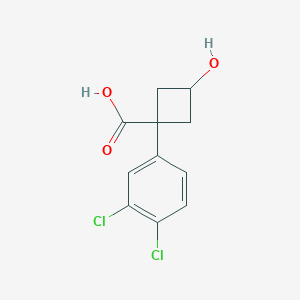
![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)

![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
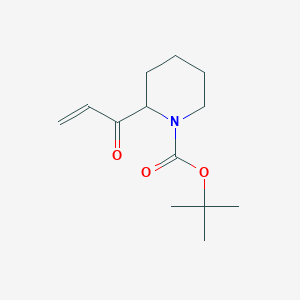
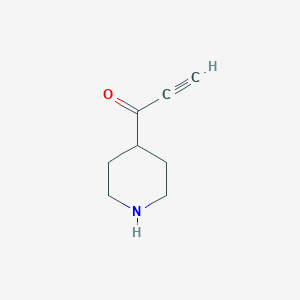
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
